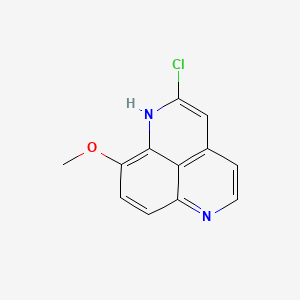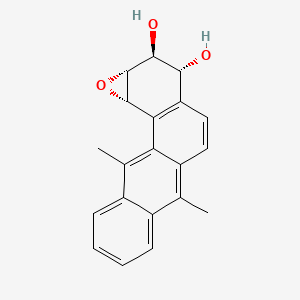
syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide: is a metabolically activated form of 7,12-Dimethylbenz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH). This compound is known for its potent carcinogenic properties and is widely used in cancer research to study tumor initiation and progression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide involves multiple steps. Initially, 7,12-Dimethylbenz(a)anthracene undergoes metabolic activation to form 7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol. This intermediate is then further oxidized to form the epoxide .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Diol derivatives.
Substitution: Substituted products with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a model compound to study the reactivity of PAHs and their derivatives.
Biology:
- Investigated for its role in DNA adduct formation and mutagenesis.
Medicine:
- Utilized in cancer research to understand the mechanisms of tumor initiation and progression.
Industry:
Wirkmechanismus
Mechanism: The compound exerts its effects by forming stable DNA adducts. These adducts result from the reaction of the epoxide group with purine bases in DNA, leading to mutations. The primary molecular target is the adenine base at codon 61 of the H-ras gene, resulting in a -CAA- to -CTA- mutation .
Molecular Targets and Pathways:
DNA: The primary target, leading to mutagenesis.
H-ras Gene: Specific mutations in this gene are associated with tumor initiation.
Pathways: Involves metabolic activation by cytochrome P450 enzymes.
Vergleich Mit ähnlichen Verbindungen
7,12-Dimethylbenz(a)anthracene: The parent compound.
anti-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide: Another diastereomer with similar properties.
Uniqueness:
Eigenschaften
CAS-Nummer |
115225-74-6 |
|---|---|
Molekularformel |
C20H18O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(3S,5R,6S,7R)-12,19-dimethyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol |
InChI |
InChI=1S/C20H18O3/c1-9-11-5-3-4-6-12(11)10(2)15-13(9)7-8-14-16(15)19-20(23-19)18(22)17(14)21/h3-8,17-22H,1-2H3/t17-,18+,19+,20-/m1/s1 |
InChI-Schlüssel |
SZIWZGXOWBSPTO-FUMNGEBKSA-N |
Isomerische SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)[C@H]5[C@H](O5)[C@H]([C@@H]3O)O |
Kanonische SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C5C(O5)C(C3O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


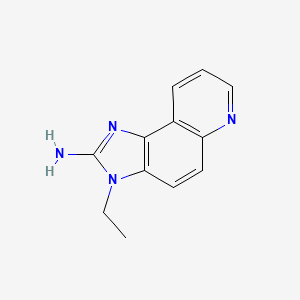
![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
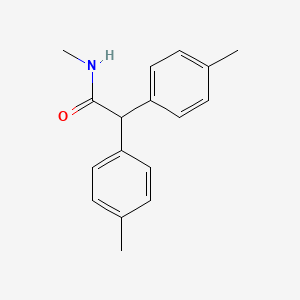
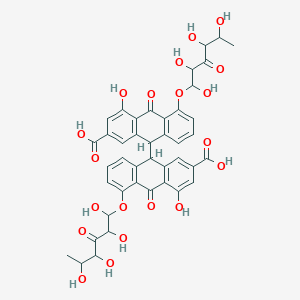
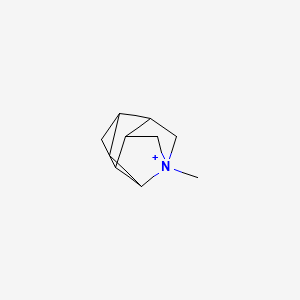
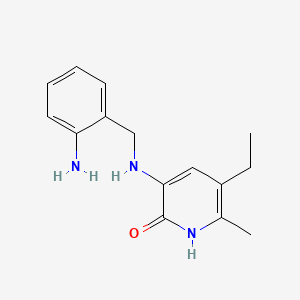
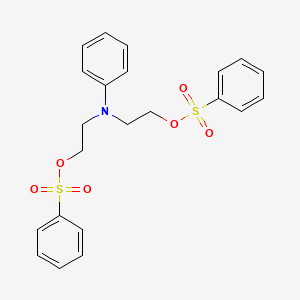
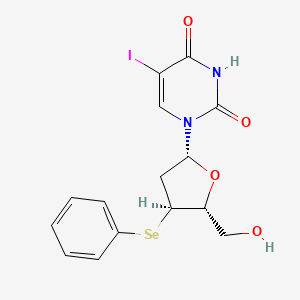
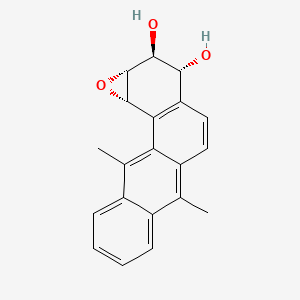
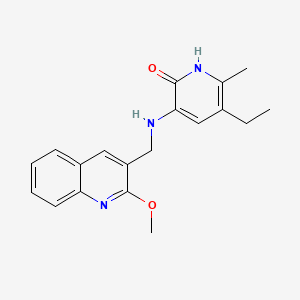
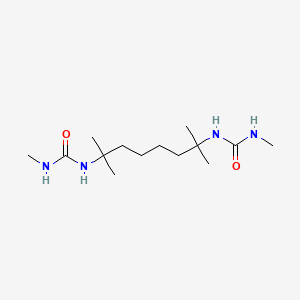
![(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone](/img/structure/B12799140.png)
